N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine
Overview
Description
N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
CO2 Adsorption
N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, a related compound to N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine, was used to synthesize a CO2 adsorbent. This adsorbent demonstrated superior CO2 adsorption capacity and efficiency, also showing better stability than its counterparts in temperature swing adsorption cycles (Sim, Pacia, & Ko, 2020).
Synthesis and Crystal Structure Analysis
The synthesis and characterization of metal complexes, such as copper and nickel chains, where N-methyl-1,3-propanediamine (a compound structurally similar to this compound) was used, have been explored. These complexes showed interesting geometrical and magnetic properties, contributing to advancements in the field of coordination chemistry (Bhowmik et al., 2014).
Nuclear Magnetic Resonance Spectra
Research into the nuclear magnetic resonance (NMR) spectra of alkylene-substituted diethylamines, which include molecules structurally related to this compound, has provided insights into molecular structures and bonding (Freifelder, Mattoon, & Kriese, 1967).
Applications in Magnetic Materials
Research on one-dimensional polymer complexes involving ligands related to this compound demonstrated unique magnetic properties, indicating potential applications in the field of magnetic materials (Chattopadhyay et al., 2007).
Radioprotective Activity
The synthesis and evaluation of WR-1065 derivatives, including N-(2-acetylthioethyl)-1,3-propanediamine, which is chemically similar to this compound, have been studied for their potential radioprotective properties (Oiry et al., 1995).
Synthesis of Schiff Base Derivatives
The synthesis of Schiff base derivatives involving compounds like this compound has been investigated, indicating potential applications in luminescent materials and catalysis (Hong-ping, 2010).
Urease Inhibition and Anti-leishmanial Properties
Research on Zn(II) complexes of furyl-derived C2-symmetric ligands, structurally similar to this compound, revealed significant urease inhibitory potential and anti-leishmanial activity, broadening the scope of therapeutic applications (Nayab et al., 2022).
Properties
IUPAC Name |
N-ethyl-N'-(furan-2-ylmethyl)propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-11-6-4-7-12-9-10-5-3-8-13-10/h3,5,8,11-12H,2,4,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVXAYKDDRGBCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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